2-Allyl-4-bromophenol chemical and physical properties
2-Allyl-4-bromophenol chemical and physical properties
The following technical guide details the chemical and physical profile of 2-Allyl-4-bromophenol, a critical intermediate in the synthesis of heterocycles and pharmaceutical scaffolds.
High-Purity Intermediate for Benzofuran Scaffolds and Cross-Coupling Architectures
Executive Summary
2-Allyl-4-bromophenol (CAS: 13997-74-5) is a bifunctional aromatic building block characterized by an ortho-allyl group and a para-bromine substituent relative to the phenolic hydroxyl. This structural arrangement makes it a "privileged structure" in medicinal chemistry, serving as the direct precursor to 5-bromo-2,3-dihydrobenzofurans —a core scaffold found in various bioactive natural products (e.g., ailanthoidol) and synthetic pharmaceuticals. Its utility stems from the orthogonal reactivity of its functional groups: the phenol/allyl pair allows for oxidative or radical cyclization, while the aryl bromide facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 4-Bromo-2-(prop-2-en-1-yl)phenol |
| CAS Number | 13997-74-5 |
| Molecular Formula | C |
| Molecular Weight | 213.07 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Melting Point | 50.5 °C (Solidifies upon cooling/standing) |
| Boiling Point | ~138 °C at 15 mmHg (Est. 273 °C at 760 mmHg) |
| Density | 1.435 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in Water |
| Acidity (pKa) | ~9.5 (Phenolic OH) |
Synthesis & Production: The Claisen Rearrangement Route
The industrial and laboratory standard for producing 2-Allyl-4-bromophenol relies on the aromatic Claisen rearrangement . This [3,3]-sigmatropic rearrangement is thermodynamically driven and highly regioselective, ensuring the allyl group migrates exclusively to the ortho position.
Reaction Mechanism & Workflow
Figure 1: Synthetic pathway via O-allylation and thermal rearrangement.
Detailed Experimental Protocol
Step 1: Synthesis of Allyl 4-Bromophenyl Ether
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Reagents: Dissolve 4-bromophenol (1.0 eq) in anhydrous acetone or DMF.
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Base Addition: Add Potassium Carbonate (K
CO , 1.5 eq) or Sodium Hydride (NaH, 1.1 eq). Stir for 30 minutes to generate the phenoxide anion. -
Allylation: Dropwise add Allyl Bromide (1.2 eq) at 0°C, then reflux (acetone) or stir at RT (DMF) for 4–6 hours.
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Workup: Filter salts, concentrate filtrate, and extract with Ethyl Acetate/Water.
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Validation: Disappearance of phenolic OH stretch in IR; appearance of ether linkage.
Step 2: Thermal Claisen Rearrangement
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Setup: Place the crude Allyl 4-Bromophenyl Ether in a heavy-walled pressure tube or round-bottom flask fitted with an air condenser.
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Solvent System: Use a high-boiling solvent like N,N-Dimethylaniline (DMA) or perform neat (solvent-free) if scale permits.
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Reaction: Heat to 190–200°C for 4–12 hours. The reaction passes through a dienone intermediate which rapidly tautomerizes to the phenol.[1]
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Purification: Cool to room temperature. Dilute with ether and wash with dilute HCl (to remove DMA if used). Extract with Claisen alkali (6M NaOH) to separate the phenolic product from unreacted ether, then acidify the aqueous layer to precipitate the product.
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Yield: Typical yields range from 75–85%.
Structural Characterization
Researchers must validate the structure using NMR and IR spectroscopy. The loss of symmetry compared to the para-substituted starting material is a key diagnostic.
Characteristic Spectral Signatures
| Technique | Signal | Assignment & Interpretation |
| ¹H NMR (CDCl | δ 5.0–5.5 ppm (s, 1H) | Phenolic OH : Broad singlet, exchangeable with D |
| δ 3.35 ppm (d, 2H) | Allylic -CH | |
| δ 5.95 ppm (m, 1H) | Vinylic -CH= : Multiplet, internal alkene proton. | |
| δ 5.15 ppm (m, 2H) | Terminal =CH | |
| δ 6.7–7.3 ppm (m, 3H) | Aromatic Region : ABX system. H-3 (d, ortho to OH), H-5 (dd), H-6 (d, meta to OH). | |
| IR Spectroscopy | 3200–3500 cm⁻¹ | O-H Stretch : Broad band (hydrogen bonding). |
| 1635 cm⁻¹ | C=C Stretch : Characteristic of the allyl alkene. | |
| 600–800 cm⁻¹ | C-Br Stretch : Strong absorption bands. |
Reactivity & Applications in Drug Discovery
The value of 2-Allyl-4-bromophenol lies in its ability to undergo heterocyclization . It is the primary feedstock for synthesizing dihydrobenzofurans , a moiety prevalent in bioactive molecules acting as antioxidants, enzyme inhibitors (e.g., Acetylcholinesterase), and anticancer agents.
Cyclization to Dihydrobenzofurans
The allyl group acts as an internal trap for the phenolic oxygen. This can be achieved via:
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Radical Cyclization: Using AIBN/Bu
SnH to generate an aryl radical that cyclizes onto the alkene. -
Acid-Catalyzed Cyclization: Treatment with HBr/AcOH or Lewis acids.
-
Iodo-etherification: Reaction with I
/NaHCO to form the iodomethyl-dihydrobenzofuran, which can be further functionalized.
Figure 2: Transformation into the pharmacologically active benzofuran core.
Palladium-Catalyzed Cross-Coupling
The bromine atom at the C4 position remains intact during the Claisen rearrangement, leaving the molecule ready for divergent synthesis:
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Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl structures.
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Stille Coupling: Reaction with organostannanes to extend the carbon skeleton.
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Buchwald-Hartwig: Amination to introduce nitrogen-containing heterocycles.
Safety & Handling (SDS Summary)
GHS Classification:
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
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Serious Eye Damage: Category 1 (Causes serious eye damage).
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STOT-SE: Category 3 (May cause respiratory irritation).
Handling Protocols:
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PPE: Nitrile gloves, safety goggles (or face shield), and lab coat are mandatory.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol or polymerization of the allyl group. Light sensitive—store in amber vials.
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Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste containing halogens.
References
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Claisen, L. (1912). Über die Umlagerung von Phenol-allyläthern in C-Allyl-phenole.[2] Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. (Foundational mechanism).
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PubChem. (n.d.). 2-Allyl-4-bromophenol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-allyl-4-bromophenol.[3] Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
